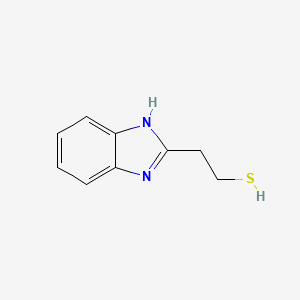

1h-Benzimidazole-2-ethanethiol

Overview

Description

1h-Benzimidazole-2-ethanethiol is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1H-Benzimidazole-2-ethanethiol is a derivative of benzimidazole, a heterocyclic aromatic organic compound . Benzimidazole derivatives have been found to possess a broad spectrum of pharmacological properties, including antibacterial, antiviral, and antiparasitic effects

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit antioxidant activity by reacting with various free radicals .

Biochemical Pathways

For example, some benzimidazole derivatives have been found to exhibit antiparasitic activity, suggesting that they may interfere with the biochemical pathways of parasites .

Pharmacokinetics

Benzimidazole derivatives are generally known for their outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exert excellent bioactivity against many ailments . For example, some benzimidazole derivatives have been found to exhibit potent larvicidal effect .

Action Environment

The action of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Biological Activity

1H-Benzimidazole-2-ethanethiol (CAS No. 2242-96-8) is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with an ethylthio group, which contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 182.25 g/mol. The presence of sulfur in its structure is particularly significant as it often enhances the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

- Anticancer Properties : Research indicates that this compound can inhibit tumor cell proliferation. This effect is likely mediated through apoptosis induction and cell cycle arrest, particularly in cancer cell lines such as breast and colon cancer.

- Metal Chelation : The compound has been reported to form stable complexes with transition metals, which may enhance its biological efficacy by modulating metal ion availability in biological systems.

Antimicrobial Activity

A study conducted by demonstrated that this compound exhibited potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in human cancer cell lines. For instance, a research article reported that treatment with this compound resulted in a significant decrease in cell viability (IC50 values around 25 µM for breast cancer cells) and increased markers of apoptosis such as caspase activation and PARP cleavage .

Metal Complexation

The ability of this compound to form metal complexes has been explored extensively. It has been shown to form stable complexes with iron(II), which could potentially enhance its therapeutic effects by facilitating iron-mediated oxidative stress in cancer cells .

Case Studies

Scientific Research Applications

Pharmaceutical Applications

1H-Benzimidazole-2-ethanethiol has shown promise in drug development, particularly for its antiproliferative , antimicrobial , and antiparasitic activities.

Antiproliferative Activity

Recent studies have indicated that derivatives of 1H-benzimidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values as low as 4 μg/mL against Streptococcus faecalis and Staphylococcus aureus, indicating potent activity compared to standard treatments .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. A study reported that derivatives of benzimidazole displayed minimal inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/mL against various microbial strains, outperforming conventional antibiotics like ampicillin .

Antiparasitic Potential

Benzimidazole derivatives are well-known for their effectiveness against parasitic infections. Their mechanism often involves interference with the biochemical pathways of parasites, making them valuable candidates for further research in parasitology.

Material Science Applications

In material science, this compound is utilized for enhancing the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, which is essential for developing high-performance materials used in various industrial applications.

Biochemical Research Applications

The compound's thiol group provides it with antioxidant properties, allowing it to react with free radicals effectively. This characteristic is crucial for studies aimed at understanding oxidative stress and its implications in various biological systems. Moreover, this compound is used in enzyme inhibition studies, aiding researchers in elucidating complex biochemical pathways.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of benzimidazole derivatives and tested their antimicrobial properties using broth microdilution methods. The results indicated that compounds derived from this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values notably lower than those of standard antibiotics .

Case Study 2: Antiproliferative Activity Against Cancer Cells

In another investigation, researchers focused on the antiproliferative effects of 1H-benzimidazole derivatives on breast cancer cell lines. The study highlighted that certain derivatives could inhibit cell growth effectively at low concentrations, suggesting their potential use as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-Benzimidazole-2-ethanethiol derivatives?

- Methodological Answer : The synthesis typically involves alkylation or thiolation of the benzimidazole core. For example, methyl iodide and potassium carbonate in dimethylformamide (DMF) are used to introduce methylthio groups at the 2-position via nucleophilic substitution . Purification often employs recrystallization from ethanol or chromatography. Key considerations include stoichiometric ratios (e.g., 1:1 molar ratio of thiol to alkylating agent) and reaction monitoring via TLC (hexane/ethyl acetate 7:3) .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For instance, NIST databases provide reference mass spectra (e.g., MS-NW-2238 for related benzimidazoles), while H NMR can confirm substituent positions via aromatic proton splitting patterns . X-ray crystallography may resolve ambiguities in regiochemistry for novel derivatives.

Q. What safety protocols are essential when handling this compound derivatives?

- Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., thionyl chloride in oxidation steps). Safety data sheets (SDS) for analogous compounds recommend avoiding skin contact and using PPE due to potential irritancy . Waste disposal should follow institutional guidelines for sulfur-containing organics.

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation of benzimidazole thiols?

- Methodological Answer : Systematic optimization involves varying solvents (DMF vs. acetonitrile), bases (KCO vs. NaH), and temperature. For example, DMF enhances solubility of polar intermediates, while elevated temperatures (50–60°C) reduce reaction times. Design of Experiments (DoE) can identify critical factors, such as excess alkylating agents (1.2–1.5 eq.) to drive completion .

Q. What computational tools predict the reactivity of this compound in synthetic pathways?

- Methodological Answer : Databases like PISTACHIO and REAXYS provide reaction feasibility scores based on precedent data. Machine learning models (e.g., Template_relevance in ) prioritize routes with high plausibility (>0.8) and evaluate steric/electronic effects of substituents on thiol reactivity .

Q. How to resolve contradictions in reported biological activities of benzimidazole derivatives?

- Methodological Answer : Meta-analysis of structure-activity relationships (SAR) is key. For example, highlights conflicting cytotoxicity data for 2-thioether derivatives, which may arise from assay variability (e.g., MTT vs. SRB assays) or substituent electronic effects (electron-withdrawing groups vs. electron-donating). Cross-validation using standardized protocols (e.g., NCI-60 cell lines) reduces discrepancies .

Q. What strategies enhance the pharmacokinetic profile of this compound-based compounds?

- Methodological Answer : Derivatization at the ethanethiol chain improves metabolic stability. Oxidation to sulfone derivatives (using KMnO) or conjugation with hydrophilic moieties (e.g., chromen-4-one in ) enhances aqueous solubility. Pharmacokinetic modeling (e.g., logP calculations) guides rational design .

Q. How do steric and electronic factors influence the regioselectivity of benzimidazole functionalization?

- Methodological Answer : DFT calculations (e.g., Gaussian09) map electron density at reactive sites. For 2-ethanethiol derivatives, the thiol group’s nucleophilicity directs electrophilic attacks to the 5- or 6-position of the benzimidazole ring. Steric hindrance from bulky substituents (e.g., naphthalenyl groups) can shift reactivity to alternative positions .

Q. Data Contradiction Analysis

Q. Why do some studies report high antitumor activity for 2-thioether benzimidazoles, while others show limited efficacy?

- Methodological Answer : Discrepancies may stem from divergent testing conditions. For example, cites IC values varying by >10 μM across cell lines (e.g., HepG2 vs. MCF-7). Control for variables like cell passage number, serum concentration, and incubation time. Molecular docking studies (AutoDock Vina) can reconcile differences by identifying target-binding affinities under varying pH or co-solvent conditions .

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZIBEDYAPAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289622 | |

| Record name | 1h-benzimidazole-2-ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2242-96-8 | |

| Record name | 2-Benzimidazoleethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-benzimidazole-2-ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.